molecular formula C24H41NO6S B11946880 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid CAS No. 6665-45-8

3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid

Cat. No.: B11946880
CAS No.: 6665-45-8
M. Wt: 471.7 g/mol
InChI Key: MFQOSDJNRAXXHX-UHFFFAOYSA-N
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Description

3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is an organic compound with the molecular formula C24H41NO6S It is a derivative of benzene sulfonic acid, featuring a nitro group at the 3-position and an octadecyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid typically involves the nitration of 4-(octadecyloxy)benzene-1-sulfonic acid. The process begins with the sulfonation of 4-(octadecyloxy)benzene, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or alcohols in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions include amino derivatives, sulfonate esters, and various substituted benzene derivatives.

Scientific Research Applications

3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzenesulfonic acid: Similar in structure but lacks the octadecyloxy group.

    4-(Octadecyloxy)benzenesulfonic acid: Similar but lacks the nitro group.

    3-Nitro-4-(hexadecyloxy)benzene-1-sulfonic acid: Similar but with a shorter alkyl chain.

Uniqueness

3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is unique due to the presence of both the nitro and octadecyloxy groups, which confer distinct chemical and physical properties. The long alkyl chain enhances its hydrophobicity, while the nitro group provides sites for further chemical modifications.

This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

6665-45-8

Molecular Formula

C24H41NO6S

Molecular Weight

471.7 g/mol

IUPAC Name

3-nitro-4-octadecoxybenzenesulfonic acid

InChI

InChI=1S/C24H41NO6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(32(28,29)30)21-23(24)25(26)27/h18-19,21H,2-17,20H2,1H3,(H,28,29,30)

InChI Key

MFQOSDJNRAXXHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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